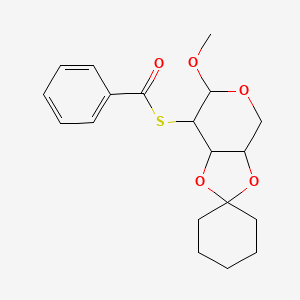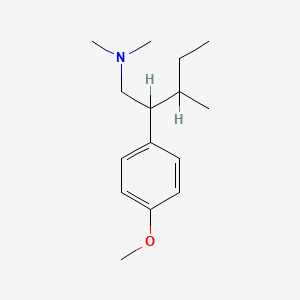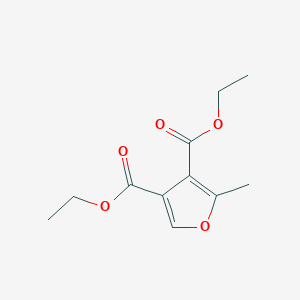
Diethyl 2-methylfuran-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-methylfuran-3,4-dicarboxylate is an organic compound belonging to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
From α-chloro ketones: One method involves the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide, yielding ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate.
From β-dicarbonyl compounds: Another method involves the condensation of acetylacetone with ethyl bromopyruvate, forming ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate.
Industrial Production Methods
Industrial production methods for diethyl 2-methylfuran-3,4-dicarboxylate typically involve large-scale synthesis using the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and availability of starting materials.
化学反応の分析
Types of Reactions
Oxidation: Diethyl 2-methylfuran-3,4-dicarboxylate can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Diethyl 2-methylfuran-3,4-dicarboxylate has a wide range of applications in scientific research:
作用機序
The mechanism by which diethyl 2-methylfuran-3,4-dicarboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved vary based on the compound’s structure and functional groups .
類似化合物との比較
Similar Compounds
Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate: Similar in structure but with different functional groups.
Ethyl 4-acetyl-5-methylfuran-3-carboxylate: Another furan derivative with distinct chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry .
特性
CAS番号 |
29172-17-6 |
|---|---|
分子式 |
C11H14O5 |
分子量 |
226.23 g/mol |
IUPAC名 |
diethyl 2-methylfuran-3,4-dicarboxylate |
InChI |
InChI=1S/C11H14O5/c1-4-14-10(12)8-6-16-7(3)9(8)11(13)15-5-2/h6H,4-5H2,1-3H3 |
InChIキー |
UXILSJKSWZDDFP-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=COC(=C1C(=O)OCC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


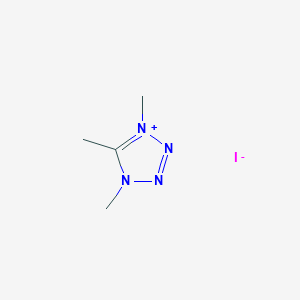
![1,3-Dioxododecahydrocyclodeca[c]furan-7,8-dicarboxylic acid](/img/structure/B14683334.png)
![3-[4-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]butyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14683339.png)


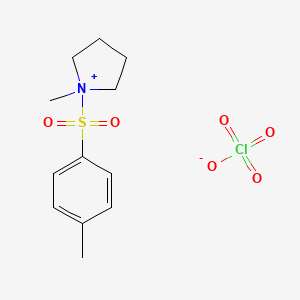

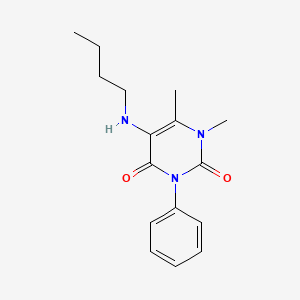
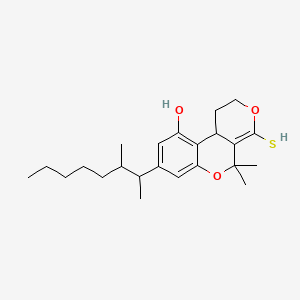
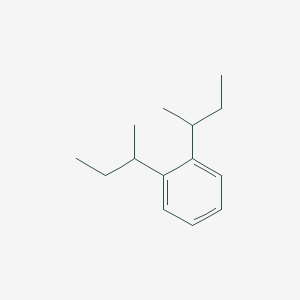
![[2-(hydroxymethyl)-2-methylpentyl] N-benzylcarbamate](/img/structure/B14683382.png)
